molecular formula C13H18N4O3 B5132207 N-[(Furan-2-YL)methyl]-1-[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamide

N-[(Furan-2-YL)methyl]-1-[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamide

Cat. No.: B5132207
M. Wt: 278.31 g/mol
InChI Key: MFILDGHHXUSJEP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Furan-2-YL)methyl]-1-[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamide typically involves the reaction of furan-2-carboxylic acid hydrazide with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction parameters, such as temperature, pressure, and concentration, are optimized to maximize yield and purity. Quality control measures, including spectroscopic analysis and chromatography, are employed to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(Furan-2-YL)methyl]-1-[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The hydrazinecarbonyl group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C.

Major Products Formed

The major products formed from these reactions include furan-2-carboxylic acid derivatives, amines, and substituted furan compounds. These products can be further utilized in various chemical syntheses and applications.

Scientific Research Applications

N-[(Furan-2-YL)methyl]-1-[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(Furan-2-YL)methyl]-1-[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of certain bacteria by interfering with their metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid hydrazide: A precursor in the synthesis of N-[(Furan-2-YL)methyl]-1-[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamide.

    N-[(Furan-2-YL)methyl]formamide: A structurally similar compound with different functional groups.

    (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)-methyl]methanimine: A related compound used in the synthesis of β-lactams.

Uniqueness

N-[(Furan-2-YL)methyl]-1-[N’-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N'-[(1-methylpiperidin-4-ylidene)amino]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3/c1-17-6-4-10(5-7-17)15-16-13(19)12(18)14-9-11-3-2-8-20-11/h2-3,8H,4-7,9H2,1H3,(H,14,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFILDGHHXUSJEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=NNC(=O)C(=O)NCC2=CC=CO2)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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